2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
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Description
The compound “2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule is also influenced by the pyrrolidine ring .Scientific Research Applications
Crystal Structure Analysis
A study by Balasubramani et al. (2007) focused on the crystal structures of pyrimidine derivatives, specifically pyrimethamine and 2-amino-4,6-dimethylpyrimidine. These compounds, including derivatives of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine, have been analyzed for their hydrogen-bonded bimolecular ring motifs and interactions with sulfonate groups, which mimic carboxylate anions. This research contributes to our understanding of molecular interactions and structural chemistry (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Green Metric Evaluation
Gilbile et al. (2017) described the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole. This research provides insight into green chemistry applications and the efficient synthesis of pyrimidine derivatives (Gilbile, Bhavani, & Vyas, 2017).
Antimicrobial Properties
The antimicrobial activities of novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moieties were investigated by Alsaedi et al. (2019). This study highlights the potential of pyrimidine derivatives as effective antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Polarographic Studies
Johansson and Wendsjö (1983) conducted polarographic studies on alkyl imidazolyl sulfoxides and sulfides, including 4,6-dimethyl-2-benzimidazolyl derivatives. This research is significant for understanding the electrochemical properties of these compounds (Johansson & Wendsjö, 1983).
Polymer Synthesis for Ion Removal
Mansoori and Ghanbari (2015) synthesized novel, thermally stable polyimides containing pyridine and 1,3,4-oxadiazole moieties for the removal of Co(II) and Ni(II) ions. This study demonstrates the application of pyrimidine derivatives in environmental chemistry, particularly in ion removal from aqueous solutions (Mansoori & Ghanbari, 2015).
Properties
IUPAC Name |
2-(1-benzylsulfonylpyrrolidin-3-yl)oxy-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-10-14(2)19-17(18-13)23-16-8-9-20(11-16)24(21,22)12-15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRRTJAMODEOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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